molecular formula C13H11N3O B13921780 Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)- CAS No. 134044-45-4

Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-

Cat. No.: B13921780
CAS No.: 134044-45-4
M. Wt: 225.25 g/mol
InChI Key: DNEXHGCIKMTCOL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic system comprising fused imidazole and pyrimidine rings. The compound 2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine features a methoxy (-OCH₃) substituent at the meta position of the phenyl ring attached to the C2 position of the imidazo[1,2-a]pyrimidine core. This substitution pattern influences electronic, steric, and pharmacological properties.

Synthetic routes often involve condensation reactions or multicomponent strategies like the Groebke–Blackburn–Bienaymé (GBB) reaction . Characterization via NMR, IR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name

2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-11-5-2-4-10(8-11)12-9-16-7-3-6-14-13(16)15-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEXHGCIKMTCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328053
Record name Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134044-45-4
Record name Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly at the 3-methoxyphenyl group, using reagents like halogens or nucleophiles.

    Cyclization: Intramolecular cyclization reactions can be performed to form additional fused ring systems.

Scientific Research Applications

Imidazo[1,2-a]pyrimidine derivatives represent a heterocyclic scaffold with significant interest due to their diverse physiological properties, including antioxidant, anti-inflammatory, anxiolytic, anticonvulsant, and antimicrobial effects . These compounds are found in various drugs and compound libraries because of their physicochemical characteristics and similarity to natural substrates like purines . Research on imidazo[1,2-a]pyrimidines has explored their potential in medicinal chemistry, showcasing their utility in treating various diseases .

Synthesis and Structure

Imidazo[1,2-a]pyrimidine derivatives can be synthesized using various methods, such as microwave irradiation with Al2O3 as a catalyst under solvent-free conditions, which is a convenient and effective approach . These derivatives are synthesized to explore their antimicrobial activity and other biological activities . The basic structure of imidazo[1,2-a]pyrimidines allows for functionalization, leading to a variety of compounds with different properties .

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have been evaluated for antimicrobial activity against a range of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi . Bioactivity tests have shown that many of these compounds exhibit good antimicrobial activity . Molecular docking simulations suggest that the active compounds bind well with microbial targets and have promising pharmacokinetic safety profiles .

Antileishmanial Activity

Certain imidazo[1,2-a]pyrimidine derivatives have demonstrated antileishmanial activity . For example, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine has shown better antileishmanial activity than marketed drugs against Leishmania donovani promastigotes . Other compounds, such as 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine, have shown potency against amastigote stages of Leishmania major .

Other Applications

Imidazo[1,2-a]pyrimidines and related compounds have a range of applications:

  • Anxiolytic and Hypotensive Agents: Aryl imidazo[1,2-a]pyrimidines have been found useful for treating anxiety and hypertension in mammals .
  • AMPAR Modulators: Imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are important in neurological research .
  • Fluorescent Properties: Hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines exhibit fluorescent properties, with potential applications in fluorescence spectroscopy .

Data Table

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine (4h) :

    • The para-methoxy group increases electron density at the phenyl ring’s C4 position, enhancing resonance stabilization. This derivative exhibits a melting point of 190–192°C and a synthesis yield of 85% under ultrasound-assisted conditions in glycerol .
    • Comparison : The meta-methoxy substituent in the target compound may reduce symmetry, leading to lower melting points compared to para-substituted analogs. Electronic effects also influence nucleophilic attack susceptibility; para-substituted derivatives are less reactive in Dimroth rearrangements due to steric hindrance .
  • This compound showed moderate antimicrobial activity (MIC: 5–9 μM) . Comparison: The methoxy group’s electron-donating nature in the target compound may improve bioactivity compared to bromo-substituted analogs by enhancing hydrogen-bonding interactions .

Styryl-Substituted Derivatives

  • (E)-2-(3-Methoxystyryl)imidazo[1,2-a]pyrimidine (4k): Incorporation of a styryl group at C2 introduces conjugation, altering UV-Vis absorption and redox properties. This derivative was synthesized in 56% yield and exhibited cytotoxic activity against cancer cell lines .

Nitrogen-Containing Bicyclic Systems

  • Imidazo[1,2-c]pyrimidine (24): Additional nitrogen atoms in the pyrimidine ring reduce lipophilicity, impacting membrane permeability. MIC values for antitubercular activity ranged from 1–9 μM .

Structural and Pharmacological Data Table

Compound Name Substituent Position Electronic Effect Melting Point (°C) Yield (%) Biological Activity (MIC or IC₅₀) Key Reference
2-(3-Methoxyphenyl)imidazo[1,2-a]pyrimidine C3 (meta) Electron-donating N/A N/A Under investigation
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine (4h) C4 (para) Electron-donating 190–192 85 Antimicrobial
2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine (3b) C3 (meta) Electron-withdrawing N/A N/A 5–9 μM (Mycobacterium tuberculosis)
(E)-2-(3-Methoxystyryl)imidazo[1,2-a]pyrimidine (4k) C3 (styryl) Conjugated N/A 56 Cytotoxic (Cancer cells)
Imidazo[1,2-c]pyrimidine (24) N/A Polar N/A N/A 1–9 μM (Antitubercular)

Key Research Findings

  • Synthetic Efficiency : Para-substituted derivatives (e.g., 4h) generally achieve higher yields (85%) than styryl analogs (56%) due to reduced steric hindrance .
  • Bioactivity Trends : Electron-donating groups (e.g., -OCH₃) improve antimicrobial and cytotoxic activities compared to electron-withdrawing substituents (e.g., -Br) .
  • Structural Stability : The meta-methoxy group in the target compound may resist Dimroth rearrangements under alkaline conditions, unlike nitro-substituted imidazo[1,2-a]pyrimidines .

Biological Activity

Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a fused ring system comprising an imidazole and a pyrimidine moiety, with a methoxy group at the 3-position of the phenyl ring. Its molecular formula is C₁₃H₁₁N₃O. The synthesis of this compound typically involves condensation reactions between 2-aminopyrimidine and various aryl ketones. A notable method employs basic alumina as a catalyst under microwave irradiation, allowing for efficient formation without solvents, which aligns with green chemistry principles .

Biological Activities

Imidazo[1,2-a]pyrimidine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that these compounds possess significant antimicrobial properties against various microorganisms, including Gram-positive and Gram-negative bacteria as well as pathogenic fungi. For instance, the synthesized derivatives demonstrated good activity against 13 different microbial strains .
  • Anticancer Properties : Research indicates that imidazo[1,2-a]pyrimidine derivatives can inhibit cancer cell proliferation. For example, certain derivatives have shown promising results against human cancer cell lines such as H460 and A549 .
  • Neuroprotective Effects : These compounds may act as ligands for GABA_A receptors, suggesting potential applications in treating neurodegenerative disorders.
  • Anti-inflammatory and Analgesic Effects : The compounds have been investigated for their anti-inflammatory properties and potential use in pain management due to their ability to modulate inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[1,2-a]pyrimidine derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of synthesized derivatives against various pathogens. The results indicated that most compounds exhibited good antimicrobial activity, particularly against Gram-positive bacteria and Candida species .
  • Antileishmanial Activity : Research highlighted that specific derivatives with the 3-methoxyphenyl group showed enhanced activity against Leishmania parasites compared to standard treatments like miltefosine .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding modes of these compounds with microbial targets. The results suggest that many active compounds have favorable binding affinities and pharmacokinetic profiles, indicating their suitability for further development as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of various imidazo[1,2-a]pyrimidine derivatives:

Compound NameNotable ActivitiesReference
Imidazo[1,2-a]pyrimidine derivativesAntimicrobial, anticancer
3-Methoxyphenyl derivativeEnhanced antileishmanial activity
General imidazo[1,2-a]pyridineAnti-inflammatory, analgesic

Q & A

Basic: What are the established synthetic methodologies for preparing 2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine derivatives?

The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) to form the pyrimidine ring . Another common approach uses multicomponent reactions (MCRs) that allow simultaneous incorporation of substituents at the 2- and 3-positions, improving efficiency and regioselectivity . For example, coupling 3-methoxyphenyl-substituted precursors with 2-aminoimidazoles in the presence of catalysts like iodine or acetic acid can yield the target compound. Experimental protocols often emphasize temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF) to optimize cyclization .

Basic: What pharmacological activities are documented for imidazo[1,2-a]pyrimidine derivatives, and how are these properties validated experimentally?

Imidazo[1,2-a]pyrimidines exhibit anxiolytic, analgesic, antihypertensive, and neuroleptic activities , as demonstrated via in vitro assays (e.g., receptor-binding studies) and in vivo rodent models . For example:

  • Anxiolytic activity : Validated using elevated plus-maze tests in mice, with dose-dependent reductions in anxiety-like behavior.
  • Antihypertensive effects : Assessed via blood pressure monitoring in hypertensive rat models.
    Mechanistic studies often correlate these activities with interactions at GABA receptors or ion channels . Researchers must include positive controls (e.g., diazepam for anxiolytic studies) and statistical validation (e.g., ANOVA) to ensure reproducibility .

Advanced: How can researchers address low yields or side-product formation during the synthesis of 2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine?

Low yields often stem from competing side reactions (e.g., dimerization or incomplete cyclization). Methodological solutions include:

  • Catalyst optimization : Using iodine or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent screening : Polar aprotic solvents like DMF improve reaction homogeneity, while microwave-assisted synthesis reduces reaction time and side products .
  • Protecting groups : Introducing temporary protecting groups (e.g., acetyl) on the 3-methoxyphenyl moiety can prevent undesired oxidation . Computational tools (e.g., DFT calculations) help predict reactive intermediates and optimize transition states .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR or XRD) for imidazo[1,2-a]pyrimidine derivatives?

Contradictions in spectral assignments often arise from tautomerism or crystal packing effects . To address this:

  • Multi-technique validation : Combine ¹H/¹³C NMR, X-ray crystallography, and Hirshfeld surface analysis to confirm molecular geometry and hydrogen-bonding patterns .
  • Dynamic NMR studies : Variable-temperature NMR can identify tautomeric equilibria in solution .
  • DFT simulations : Compare computed chemical shifts (e.g., using Gaussian09) with experimental NMR data to validate assignments . For example, used this approach to confirm the structure of a substituted imidazopyridine derivative.

Advanced: What strategies are effective for designing analogs of 2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine with enhanced bioactivity?

Rational design involves:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance receptor binding affinity .
  • Scaffold hybridization : Fusing imidazo[1,2-a]pyrimidine with other heterocycles (e.g., thiazole or benzimidazole) to exploit synergistic interactions with biological targets .
  • Structure-activity relationship (SAR) studies : Systematic variation of the 3-methoxyphenyl group (e.g., replacing methoxy with ethoxy or halogens) to identify key pharmacophores . High-throughput screening and molecular docking (e.g., AutoDock Vina) can prioritize candidates for synthesis .

Advanced: How can computational methods accelerate the development of novel imidazo[1,2-a]pyrimidine derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes . For example:

  • Reaction path searching : Tools like GRRM or AFIR identify low-energy pathways for cyclization .
  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., enzymes) to optimize binding affinity .
  • Machine learning (ML) : Train models on existing datasets to predict reaction yields or bioactivity, reducing trial-and-error experimentation .

Advanced: What experimental and analytical techniques are critical for characterizing the crystal structure of imidazo[1,2-a]pyrimidine derivatives?

  • Single-crystal XRD : Resolve bond lengths, angles, and packing arrangements. and used this to confirm π-π stacking in imidazopyrimidines .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) to explain stability and solubility .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, which correlates with crystalline purity .

Advanced: How can researchers reconcile discrepancies between in vitro and in vivo pharmacological data for this compound class?

Discrepancies often arise from bioavailability issues or metabolic degradation . Solutions include:

  • Prodrug design : Modify the 3-methoxyphenyl group with ester or amide linkages to enhance metabolic stability .
  • Pharmacokinetic studies : Use LC-MS/MS to monitor plasma concentrations and identify active metabolites .
  • Nanocarrier systems : Encapsulate derivatives in liposomes or polymeric nanoparticles to improve tissue penetration .

Advanced: What are the best practices for ensuring reproducibility in imidazo[1,2-a]pyrimidine synthesis?

  • Detailed reaction logs : Document catalyst loading, solvent purity, and temperature gradients .
  • Cross-validation : Replicate reactions in parallel using different equipment or laboratories .
  • Open-data sharing : Deposit spectral data (NMR, XRD) in public repositories like PubChem or CCDC .

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